molecular formula C15H22N2O B2879991 N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide CAS No. 1384672-01-8

N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide

Cat. No. B2879991
M. Wt: 246.354
InChI Key: PYDDROFYZIAFKE-UHFFFAOYSA-N
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Description

“N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide” is a complex organic compound. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The compound also features a carboxamide group (-CONH2), a cyanomethyl group (-CH2CN), and a cyclopentyl group (a five-membered ring), all of which can significantly influence the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the spirocyclic and cyclopentyl components. These structural features could influence its physical and chemical properties, as well as its interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the carboxamide group might participate in condensation or hydrolysis reactions . The spirocyclic structure could also undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Asymmetric Synthesis and Cycloadditions

Research on asymmetric synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions in aqueous solutions demonstrates the importance of such compounds in the synthesis of chiral molecules, which are crucial for drug design and development. The ability to achieve high diastereoselectivity in these reactions is significant for the production of enantiomerically pure compounds, which could be analogously relevant for the synthesis and application of N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide in creating bioactive molecules or drug candidates (Waldmann & Braun, 1991).

Cycloaddition for Heterocyclic Compounds

The regioselective cycloaddition of C-Aryl- and C-Carbamoylnitrones leading to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates illustrates the methodology for generating spirocyclic compounds. This approach highlights the versatility of cycloaddition reactions in constructing complex heterocyclic frameworks, potentially applicable to N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide for generating novel heterocyclic compounds with possible pharmacological activities (Molchanov & Tran, 2013).

Reductive Cleavage and Transformations

Studies on reductive cleavage and subsequent transformations of spirocyclic carboxylates, such as the treatment of methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid, underline the chemical reactivity and potential for further functionalization of spiro compounds. These transformations could offer insights into modifying N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide for specific biological activities or as intermediates in organic synthesis (Molchanov, Tran, Stepakov, & Kostikov, 2016).

Synthesis of Enantiopure Analogues

The synthesis of enantiopure analogues of biologically significant compounds, such as 3-hydroxyproline derivatives, showcases the utility of spirocyclic compounds in accessing constrained amino acids for drug design. This area of research emphasizes the importance of stereochemical control and the potential for developing bioactive spirocyclic compounds, including N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide, to modulate biological targets with high specificity (Avenoza et al., 2002).

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c16-9-10-17(12-5-1-2-6-12)14(18)13-11-15(13)7-3-4-8-15/h12-13H,1-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDDROFYZIAFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC#N)C(=O)C2CC23CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide

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